molecular formula C17H26N4O4S B11095430 N-(4-ethylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

N-(4-ethylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B11095430
M. Wt: 382.5 g/mol
InChI Key: UAXDHNAPIWPZBP-UHFFFAOYSA-N
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Description

N’-(4-ETHYLPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenyl group and a methanesulfonylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ETHYLPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethylphenylamine, which is then reacted with various reagents to introduce the ethanediamide and methanesulfonylpiperazine groups. Common reagents used in these reactions include acyl chlorides, amines, and sulfonyl chlorides. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ETHYLPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-(4-ETHYLPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-ETHYLPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-METHOXYPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE
  • N’-(4-CHLOROPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE

Uniqueness

N’-(4-ETHYLPHENYL)-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C17H26N4O4S

Molecular Weight

382.5 g/mol

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide

InChI

InChI=1S/C17H26N4O4S/c1-3-14-4-6-15(7-5-14)19-17(23)16(22)18-8-9-20-10-12-21(13-11-20)26(2,24)25/h4-7H,3,8-13H2,1-2H3,(H,18,22)(H,19,23)

InChI Key

UAXDHNAPIWPZBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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